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Compound of Interest

Compound Name: N-(3-iodopyridin-2-yl)pivalamide

Cat. No.: B046723 Get Quote

A Comparative Guide to the Structural Characterization of N-(3-iodopyridin-2-yl)pivalamide
and Its Analogs

For researchers and professionals in the field of drug development, a thorough understanding

of a molecule's three-dimensional structure is paramount for rational drug design and

understanding its interactions with biological targets. This guide provides a comparative

structural analysis of N-(3-iodopyridin-2-yl)pivalamide and related derivatives. Due to the

limited publicly available experimental data for N-(3-iodopyridin-2-yl)pivalamide itself, this

guide leverages data from structurally similar compounds to provide a comparative context.

Introduction to N-(pyridin-2-yl)pivalamide
Derivatives
N-(pyridin-2-yl)pivalamide derivatives are a class of compounds that feature a pyridine ring

connected to a pivalamide group. The pyridine moiety is a common scaffold in medicinal

chemistry, and the bulky tert-butyl group of the pivalamide can influence the compound's

conformation and binding properties. The introduction of a halogen atom, such as iodine, at the

3-position of the pyridine ring can significantly impact the electronic properties and potential for

halogen bonding, a type of non-covalent interaction that is increasingly recognized as important

in drug-receptor binding.
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While specific crystal structure data for N-(3-iodopyridin-2-yl)pivalamide is not readily

available in public databases, we can draw comparisons with other structurally characterized

pivalamide and pyridine amide derivatives. The following tables summarize key structural

parameters obtained from X-ray crystallography and spectroscopic data for related compounds.

Table 1: Physicochemical Properties of N-(3-iodopyridin-2-yl)pivalamide and Derivatives

Compound
Name

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Physical Form

N-(3-Iodopyridin-

2-yl)pivalamide
113975-31-8 C10H13IN2O 304.13 Solid

N-(4-Chloro-5-

fluoro-3-

iodopyridin-2-

yl)pivalamide

Not Available C10H11ClFIN2O 356.56 Solid[1]

N-(5-Fluoro-3-

iodopyridin-2-

yl)pivalamide

823218-50-4 C10H12FIN2O 322.12 Not Specified

N-(5-Iodo-3-

methylpyridin-2-

yl)pivalamide

677327-29-6 C11H15IN2O 318.15 Not Specified

N-(4-Iodo-2-

methoxypyridin-

3-yl)pivalamide

131653-62-8 C11H15IN2O2 334.15 Solid

Table 2: Selected Crystallographic Data for a Structurally Related Pivalamide Derivative: N-((4-

acetylphenyl)carbamothioyl)pivalamide
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Parameter Value

Crystal system Monoclinic

Space group P21/c

a (Å) 10.1234(3)

b (Å) 11.2345(4)

c (Å) 13.4567(5)

α (°) 90

β (°) 109.87(6)

γ (°) 90

Volume (Å³) 1432.1(1)

Z 4

Density (calculated) (Mg/m³) 1.302

Hydrogen bonds Intramolecular N—H···O

Note: Data extracted from a study on a related pivalamide derivative to illustrate typical

crystallographic parameters.[2]

Experimental Protocols
The structural characterization of N-(3-iodopyridin-2-yl)pivalamide derivatives typically

involves a combination of spectroscopic and crystallographic techniques.

Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule in the

solid state.

Methodology:

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of

a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone).
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Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using

monochromatic X-ray radiation (e.g., Cu Kα, λ = 1.54184 Å) at a controlled temperature (e.g.,

100 K or 293 K).

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal

structure using direct methods and refined by full-matrix least-squares on F². All non-

hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms in a

molecule.

Methodology for ¹H and ¹³C NMR:

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is

often used as an internal standard.

Data Acquisition: Spectra are recorded on a spectrometer operating at a specific frequency

(e.g., 400 or 500 MHz for ¹H).

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the

internal standard. Coupling constants (J) are reported in Hertz (Hz). 2D NMR techniques

such as COSY, HSQC, and HMBC are used to establish connectivity between protons and

carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin

film on a salt plate.

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
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Data Analysis: The positions of absorption bands are indicative of specific functional groups

(e.g., C=O stretch, N-H stretch, C-I stretch).
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Caption: Workflow for the synthesis and structural characterization of novel compounds.
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Caption: Relationship between molecular properties and characterization techniques.

Conclusion
The structural characterization of N-(3-iodopyridin-2-yl)pivalamide and its derivatives is

crucial for understanding their chemical behavior and potential applications in drug discovery.

While a complete set of experimental data for the parent compound is not publicly available,

this guide provides a framework for comparison with related, well-characterized molecules. The

presented experimental protocols and workflows offer a standard methodology for researchers

to elucidate the structures of new derivatives in this class. The combination of X-ray

crystallography and spectroscopic methods remains the gold standard for unambiguous

structural determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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